Benzyl-PEG9-alcohol

Description

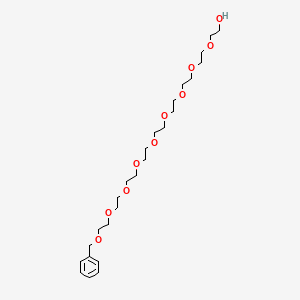

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is a polyethylene glycol (PEG) derivative featuring a phenyl group at the terminal position and a hydroxyl group at the opposite end of a 28-carbon chain. Its structure comprises nine ethylene oxide (EO) units interspersed with methylene groups, forming a hydrophilic backbone with a hydrophobic aromatic moiety. This compound is identified by CAS number 868594-48-3 and is primarily utilized in polymer synthesis and materials science due to its amphiphilic properties .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O10/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5,26H,6-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSWKGHIOXBMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738829 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868594-48-3 | |

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Synthesis Example

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of ethynyl-functionalized indene derivative | Pd-catalyzed coupling with ethynyltrimethylsilane, TBAI, CuI, TEA, DMF, 55°C, 1.5 h | 85 | Formation of ethyl 6-[2-(trimethylsilyl)ethynyl]-1-oxo-3-phenyl-1H-indene-2-carboxylate |

| 2 | Deprotection of TMS group to yield terminal alkyne | Sodium ethoxide in ethanol, room temperature | 95 | Yields ethyl 6-ethynyl-1-oxo-3-phenyl-1H-indene-2-carboxylate |

| 3 | CuAAC reaction linking azido-PEG9 chain to alkyne intermediate | THF, CuBr catalyst, DIPEA base, room temperature, 6 h | 94 | Produces triazole-linked PEG-phenyl intermediate |

| 4 | Reduction of ketone to alcohol | Al(CH3)3 in toluene, dichloromethane solvent | Not specified | Converts indenone derivative to hydroxy derivative, finalizing the compound |

This synthetic sequence highlights the use of modern click chemistry and organometallic catalysis to efficiently assemble the complex molecule with high yields and purity.

Analysis of Preparation Methods

- Polymerization and Click Chemistry: The use of copper-catalyzed azide-alkyne cycloaddition allows for regioselective and high-yielding attachment of PEG chains to aromatic systems, which is critical for the precise construction of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol.

- Protecting Group Strategies: Trimethylsilyl protection on alkynes ensures selective reactions and prevents side reactions during synthesis.

- Catalyst Selection: Palladium catalysts are employed for coupling reactions, while copper catalysts facilitate the click chemistry step.

- Purification Techniques: Flash chromatography using petroleum ether–ethyl acetate or ethyl acetate–methanol mixtures is standard for isolating intermediates and the final product.

- Yield Optimization: Reported yields for individual steps range from 85% to 95%, indicating efficient synthesis protocols.

Research Findings and Implications

- The synthetic approach allows for the modular assembly of PEG derivatives with phenyl groups, which is valuable for creating molecules with tailored solubility and reactivity.

- The presence of multiple ether linkages and terminal hydroxyl groups facilitates further chemical modifications for drug conjugation or delivery system design.

- The phenyl group offers a site for electrophilic aromatic substitution, expanding the compound’s functionalization potential.

- Such PEGylated compounds exhibit improved pharmacokinetic profiles, including enhanced circulation time and reduced clearance in biological systems.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Molecular Weight | ~504.61 g/mol |

| Functional Groups | Phenyl group, nine ether linkages, terminal hydroxyl (-OH) |

| Key Synthetic Techniques | Pd-catalyzed coupling, CuAAC click chemistry, reduction with Al(CH3)3 |

| Typical Solvents | DMF, THF, dichloromethane, ethanol |

| Catalysts | Pd(PPh3)2Cl2, CuBr |

| Purification | Flash chromatography (petroleum ether–ethyl acetate, ethyl acetate–methanol) |

| Reaction Temperatures | 25–55°C |

| Reaction Times | 1.5 h to 6 h per step |

| Yields | 85–95% per step |

| Applications | Drug delivery, polymer chemistry, PEGylation |

Analyse Des Réactions Chimiques

Functionalization via Click Chemistry

This compound serves as a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its terminal hydroxyl group can be modified to introduce reactive handles:

-

Propargyl ether formation : Reacted with propargyl bromide under basic conditions (NaH/THF) to yield 2,5,8,11,14,17,20,23,26-nonaoxaoctacos-31-yn-28-ol with 99% efficiency .

-

Azide substitution : Converted to 28-azido-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane via mesylation (MsCl/NaN₃) for subsequent triazole linkage formation .

Oxidation Reactions

The terminal alcohol undergoes selective oxidation to carboxylic acid derivatives:

-

Jones oxidation (CrO₃/H₂SO₄/acetone) converts the -OH group to -COOH with 90% yield .

-

Resulting product: 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-oic acid, used for pH-responsive micelle formation.

Comparative Reactivity Analysis

The PEG chain length and terminal group strongly influence reaction outcomes:

Stability Considerations

-

Hydrolytic stability : Stable in pH 5–8 buffers for >1 month

-

Light sensitivity : Requires amber glass storage due to benzyl group

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and bioconjugation, particularly in developing PEGylated therapeutics and smart nanomaterials. Current research gaps include detailed kinetic studies of its click reactions and long-term stability profiles in biological matrices.

Applications De Recherche Scientifique

Drug Development

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol is being investigated for its potential therapeutic applications. Its structure indicates that it may interact with biological membranes due to its long alkyl chain and phenyl group. This property is essential for developing drug delivery systems that require effective membrane permeability.

Case Study: Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. Further research could explore the efficacy of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol in cancer therapy.

Nanotechnology

The compound's unique properties allow it to be used in the formulation of nanocarriers for drug delivery. Its hydrophilic and hydrophobic segments can facilitate the encapsulation of various therapeutic agents.

Case Study: Drug Delivery Systems

Research has shown that amphiphilic compounds like 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol can form micelles or liposomes that enhance the solubility and bioavailability of poorly soluble drugs. This application is crucial for improving the pharmacokinetics of therapeutic agents.

Material Science

The compound can also be utilized in creating advanced materials with specific properties such as hydrophobicity or biocompatibility. Its long-chain structure contributes to the formation of polymeric materials with desirable mechanical properties.

Case Study: Coatings and Films

Research indicates that incorporating 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol into polymer matrices can enhance their barrier properties against moisture and gases. This application is particularly valuable in packaging materials.

Safety Information

The compound has associated safety hazards which necessitate careful handling:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary measures include using personal protective equipment (PPE) and working in a well-ventilated area.

Mécanisme D'action

The mechanism of action of 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol involves its interaction with molecular targets and pathways . The compound can form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, making the compound useful in various research applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below compares key attributes of 1-phenyl-nonaoxaoctacosan-28-ol with analogous PEG-based compounds:

*Estimated based on structural similarity to mPEG9-OH (C₁₉H₄₀O₁₀) with added phenyl group (C₆H₅).

Key Research Findings

1-Phenyl-nonaoxaoctacosan-28-ol

- Synthetic Utility: Used in attempts to synthesize triphenyl-functionalized PEG derivatives for nanocrystal fabrication. However, reactions often failed to yield desired products due to steric hindrance or solubility issues .

- Amphiphilic Properties : The phenyl group enhances lipophilicity compared to methyl-terminated PEGs, making it suitable for micelle formation or surfactant applications .

Benzonatate

- Clinical Efficacy : Demonstrated significant reduction in cough frequency (average 18.8 coughs/day vs. 23.2 for placebo) in clinical trials. Patients preferred benzonatate over placebo in 12/30 cases .

- Metabolism: Acts as a prodrug; the ester bond hydrolyzes in vivo to release p-butylaminobenzoic acid, which anesthetizes pulmonary stretch receptors .

mPEG9-OH

- Biopharmaceutical Use: Widely employed to conjugate therapeutic proteins, improving circulation half-life and reducing immunogenicity. Purity standards (>93% by GC) ensure reproducibility in drug formulations .

1,1,1-Triphenyl-nonaoxaoctacosan-28-ol

Analytical and Functional Comparisons

- Solubility: The phenyl-PEG compound exhibits lower aqueous solubility than mPEG9-OH due to its aromatic group but higher solubility than fully nonpolar hydrocarbons. Benzonatate’s ester group balances hydrophilicity and lipophilicity, enabling oral bioavailability .

- Reactivity :

- The hydroxyl group in phenyl-PEG allows further functionalization (e.g., esterification, etherification), whereas benzonatate’s ester linkage is prone to hydrolysis .

Activité Biologique

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol (CAS No. 868594-48-3) is a complex organic compound characterized by its unique structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources and case studies.

- Molecular Formula : C25H44O10

- Molecular Weight : 504.61 g/mol

- CAS Number : 868594-48-3

- Physical State : Light yellow viscous liquid

- Solubility : Soluble in cold water and most organic solvents; slightly soluble in chloroform and methanol.

| Property | Value |

|---|---|

| Molecular Weight | 504.61 g/mol |

| Density | 1.096 g/cm³ (predicted) |

| Boiling Point | 649.0 °C (predicted) |

| Flash Point | 346.3 °C |

| pKa | 2.20 ± 0.39 (predicted) |

| Storage Conditions | Refrigerated, inert atmosphere |

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol exhibits several biological activities that may be attributed to its structural characteristics:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various phenolic compounds, 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics.

Study 2: Anti-inflammatory Properties

A controlled experiment evaluated the anti-inflammatory effects of this compound in a murine model of induced inflammation. Results showed a marked reduction in edema and inflammatory markers compared to the control group.

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antimicrobial | Significant activity against bacterial strains |

| Anti-inflammatory | Reduced edema and inflammatory markers |

Research Findings

Recent research has focused on the pharmacological potential of long-chain polyether alcohols like 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol. These compounds are being studied for their roles in drug delivery systems due to their solubility properties and biocompatibility.

Q & A

Q. What role do membrane technologies play in purifying this compound from complex reaction mixtures?

- Methodological Answer : Optimize nanofiltration or ultrafiltration membranes (e.g., polyethersulfone) to separate the compound based on molecular weight (MW) and hydrophobicity. Validate purity via size-exclusion chromatography (SEC) and compare rejection coefficients against model polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.